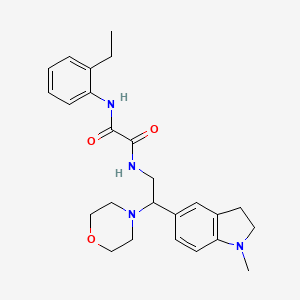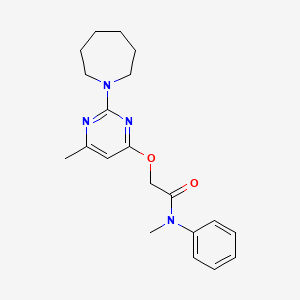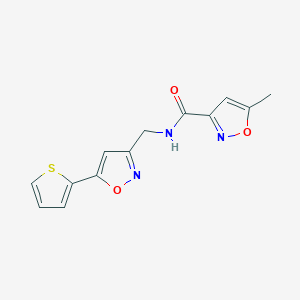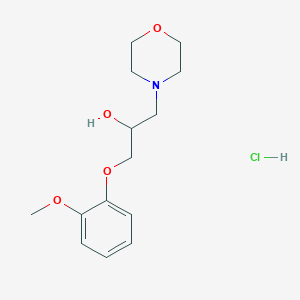
N1-(2-ethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-(2-ethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide” is a complex organic compound. It contains an indole nucleus, which is a common structure in many bioactive compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the indole nucleus, followed by various substitutions and additions to create the final structure. The exact process would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The indole nucleus, for example, is aromatic and has 10 π-electrons .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The indole nucleus is known to undergo electrophilic substitution due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be determined by its molecular structure. Indole, for example, is crystalline and colorless .科学的研究の応用
Neurokinin-1 Receptor Antagonists
Compounds similar to the requested chemical have been studied for their role as neurokinin-1 (NK-1) receptor antagonists, which are promising in the treatment of depression and emesis. The development of water-soluble, orally active NK-1 receptor antagonists suitable for both intravenous and oral administration represents a significant advancement in this area, showing potential clinical efficacy in managing emesis and depression (Harrison et al., 2001).
KCNQ2 Potassium Channel Openers
Another research application involves the synthesis of orally bioavailable KCNQ2 potassium channel openers, which demonstrated significant activity in a rat model of migraine by reducing the total number of cortical spreading depressions induced by potassium chloride. This indicates potential therapeutic applications for migraine treatment (Wu et al., 2003).
Orexin Receptor Antagonists
Selective blockade of orexin receptors has been explored for its sleep-promoting effects, with studies indicating that orexin-2 receptor antagonism decreases latency for persistent sleep and increases non-rapid eye movement and rapid eye movement sleep time. This research suggests a differential impact of orexin receptors in sleep-wake modulation and potential therapeutic avenues for sleep disorders (Dugovic et al., 2009).
Antifungal Agents
The development of antifungal agents is another application, with compounds like 2-(2-oxo-morpholin-3-yl)-acetamide derivatives showing fungicidal activity against Candida and Aspergillus species. This highlights the potential for new treatments in combating fungal infections (Bardiot et al., 2015).
Sigma 1 Receptor Antagonists
Research into sigma 1 receptor antagonists, such as E-52862 (S1RA), a selective sigma 1 receptor antagonist, has shown efficacy in modifying signs of neuropathy in Zucker diabetic fatty rats, a type 2 diabetes model. This opens up potential treatments for diabetic neuropathy (Paniagua et al., 2016).
将来の方向性
特性
IUPAC Name |
N'-(2-ethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3/c1-3-18-6-4-5-7-21(18)27-25(31)24(30)26-17-23(29-12-14-32-15-13-29)19-8-9-22-20(16-19)10-11-28(22)2/h4-9,16,23H,3,10-15,17H2,1-2H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTSFYSWUKMSMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-ethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2890931.png)

![tert-Butyl 7,7-dibromo-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2890934.png)

![1-benzyl-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2890940.png)



![N-(1-Cyano-1-cyclopropylethyl)-2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2890946.png)
![N-(2-chlorophenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2890948.png)
